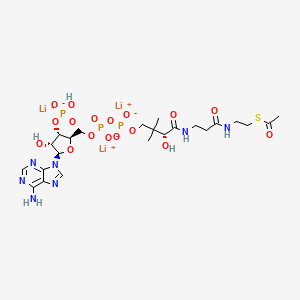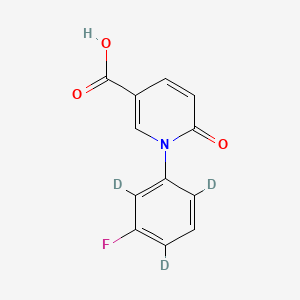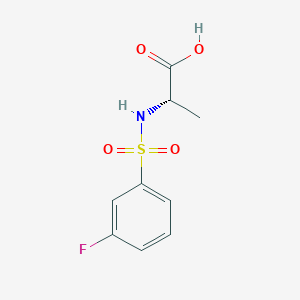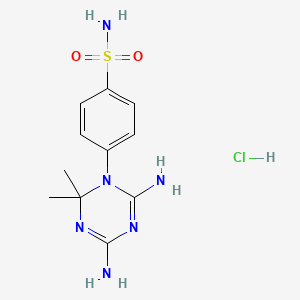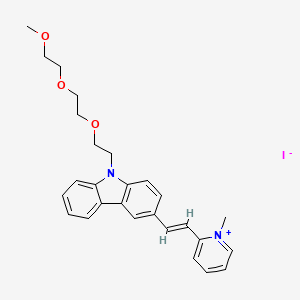
G-quadruplex DNA fluorescence probe 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G-quadruplex DNA fluorescence probe 1 is a specialized compound designed to detect and visualize G-quadruplex structures in DNA. G-quadruplexes are unique, noncanonical nucleic acid structures formed by guanine-rich sequences. These structures play crucial roles in various biological processes, including gene regulation, DNA replication, and genome stability. The development of fluorescence probes like this compound has significantly advanced the study of these structures by allowing researchers to visualize and analyze them in real-time.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex DNA fluorescence probe 1 typically involves multiple steps, including the preparation of the fluorescent moiety and its subsequent conjugation to a G-quadruplex binding ligand. The fluorescent moiety is often synthesized through a series of organic reactions, such as condensation, cyclization, and functional group modifications. The G-quadruplex binding ligand is usually a small molecule or peptide that specifically recognizes and binds to G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the synthesis and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
G-quadruplex DNA fluorescence probe 1 undergoes various chemical reactions, including:
Oxidation: The probe can undergo oxidation reactions, which may affect its fluorescence properties.
Reduction: Reduction reactions can also influence the probe’s fluorescence behavior.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the probe’s structure and binding affinity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original probe, each with distinct fluorescence properties and binding affinities. These derivatives can be used to study different aspects of G-quadruplex structures and their interactions with other molecules.
Applications De Recherche Scientifique
G-quadruplex DNA fluorescence probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure and stability of G-quadruplexes and their interactions with small molecules and metal ions.
Biology: Employed to visualize G-quadruplex structures in living cells and to investigate their roles in gene regulation and genome stability.
Medicine: Utilized in cancer research to explore the potential of G-quadruplexes as therapeutic targets and to develop new anticancer drugs.
Industry: Applied in the development of diagnostic tools and biosensors for detecting specific DNA sequences and genetic mutations.
Mécanisme D'action
The mechanism of action of G-quadruplex DNA fluorescence probe 1 involves its specific binding to G-quadruplex structures. The probe’s fluorescent moiety emits light upon binding to the G-quadruplex, allowing researchers to visualize and track these structures in real-time. The binding of the probe to the G-quadruplex can also stabilize the structure, influencing its biological functions. The molecular targets of the probe include guanine-rich sequences in DNA, and the pathways involved are related to gene regulation, DNA replication, and genome stability.
Comparaison Avec Des Composés Similaires
G-quadruplex DNA fluorescence probe 1 is unique in its high specificity and sensitivity for G-quadruplex structures. Similar compounds include:
Thioflavin T: A fluorescent dye that binds to G-quadruplexes and amyloid fibrils.
N-methyl mesoporphyrin IX: A porphyrin-based compound that selectively binds to G-quadruplexes.
Pyridostatin: A small molecule that stabilizes G-quadruplex structures and inhibits their unwinding by helicases.
Compared to these compounds, this compound offers enhanced fluorescence properties and greater selectivity for specific G-quadruplex topologies, making it a valuable tool for studying these structures in various biological contexts.
Propriétés
Formule moléculaire |
C27H31IN2O3 |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
9-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]carbazole;iodide |
InChI |
InChI=1S/C27H31N2O3.HI/c1-28-14-6-5-7-23(28)12-10-22-11-13-27-25(21-22)24-8-3-4-9-26(24)29(27)15-16-31-19-20-32-18-17-30-2;/h3-14,21H,15-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MJVDWGWQDFLTSB-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
SMILES canonique |
C[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CCOCCOCCOC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


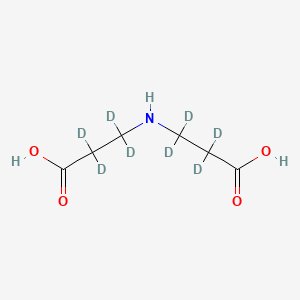

![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
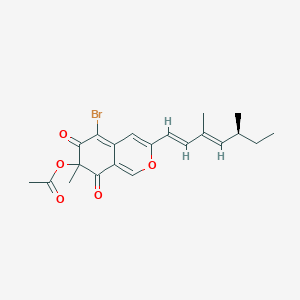
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
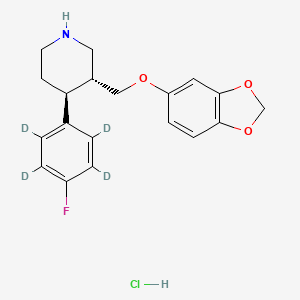
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)
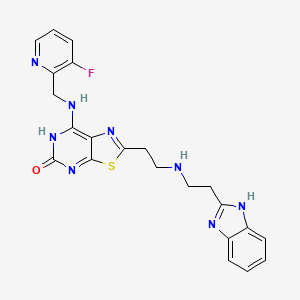
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
